solubility profile of [3-(Aminomethyl)pentyl]cyclohexanehydrochloride in organic solvents
solubility profile of [3-(Aminomethyl)pentyl]cyclohexanehydrochloride in organic solvents
Technical Guide: Solubility Profiling of [3-(Aminomethyl)pentyl]cyclohexane Hydrochloride
Executive Summary
This technical guide provides a comprehensive solubility analysis of [3-(Aminomethyl)pentyl]cyclohexane hydrochloride , a distinct cycloaliphatic amine salt often utilized as a specialized building block in medicinal chemistry and peptide synthesis.
As a Senior Application Scientist, I have structured this guide to move beyond static data points. Instead, we focus on the Structure-Property Relationships (SPR) that dictate this compound's behavior and provide a self-validating experimental protocol for establishing its precise solubility window in your specific application.
Key Chemical Insight: This molecule features a "Janus-faced" architecture: a lipophilic C11 hydrocarbon tail (cyclohexyl + pentyl framework) coupled with a hydrophilic, ionic ammonium chloride head group. This amphiphilic nature suggests surfactant-like properties, necessitating specific handling protocols to avoid gelation or micelle formation during dissolution.
Predicted Solubility Profile: Structure-Based Analysis
Before initiating wet-lab experiments, we establish a theoretical baseline. The solubility of amine hydrochlorides is governed by the competition between the lattice energy of the crystal and the solvation energy of the ions.
Compound Classification: Amphiphilic Cationic Surfactant (Class II/III).
| Solvent Class | Solvent Examples | Predicted Solubility | Mechanistic Rationale |
| Protic Polar | Water, Methanol | High (>50 mg/mL) | High dielectric constant supports ionic dissociation. H-bonding stabilizes the ammonium cation and chloride anion. Note: Potential for foaming/micelles in water. |
| Aprotic Polar | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole moments effectively solvate the cation. Excellent for stock solutions in biological assays. |
| Lower Alcohols | Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Balance between polar hydroxyl group (solvates head) and alkyl chain (interacts with tail). Solubility decreases as alcohol chain length increases. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate (1–10 mg/mL) | Unlike inorganic salts, the large lipophilic C11 tail allows for "ion-pair" solubility in chlorinated solvents, useful for extractions. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Negligible (<0.1 mg/mL) | Lack of polarity prevents overcoming the crystal lattice energy. The salt will remain as a suspension. |
| Esters/Ketones | Ethyl Acetate, Acetone | Very Low (<1 mg/mL) | Insufficient polarity to dissociate the tight ion pair of the hydrochloride salt. |
Critical Application Note: In process chemistry, Dichloromethane (DCM) is often the "swing" solvent. While the salt is not highly soluble, the free base is miscible. This pH-dependent solubility switch is the basis for purification via Acid-Base Extraction.
Experimental Protocol: Determination of Thermodynamic Solubility
Do not rely on visual estimation alone. Amine salts can form supersaturated solutions or transparent gels that mimic true solutions. Use this Gravimetric-Visual Validation Protocol to ensure data integrity.
Phase A: The "Step-Up" Visual Screen (Tier 1)
Objective: Rapidly establish the approximate solubility range.
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Preparation: Weigh 10.0 mg of [3-(Aminomethyl)pentyl]cyclohexane HCl into a clear 4 mL glass vial.
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Aliquot Addition: Add the solvent in specific increments:
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Step 1: Add 100 µL (Target: >100 mg/mL). Vortex for 60s. Observe.
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Step 2: If insoluble, add 400 µL (Total 0.5 mL; Target: 20 mg/mL). Vortex/Sonicate.[1]
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Step 3: If insoluble, add 500 µL (Total 1.0 mL; Target: 10 mg/mL).
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Step 4: If insoluble, add 1.0 mL (Total 2.0 mL; Target: 5 mg/mL).
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Thermal Stress: If undissolved at Step 4, heat to 40°C for 10 minutes, then cool to RT (20-25°C) for 2 hours.
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Why? To distinguish between kinetic insolubility (slow dissolution) and thermodynamic insolubility.
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Phase B: Quantitative Saturation (Tier 2)
Objective: Determine exact saturation point for critical formulations.
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Saturation: Add excess solid (~50 mg) to 1 mL of solvent.
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Equilibration: Stir at constant temperature (25°C) for 24 hours.
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Filtration: Filter supernatant through a 0.22 µm PVDF or PTFE syringe filter .
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Caution: Do not use Nylon filters for acidic hydrochloride salts if sensitive to adsorption.
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Quantification:
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Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
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Method B (HPLC): Dilute filtrate and analyze against a standard curve (Recommended for high precision).
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Strategic Workflow Diagram
The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification vs. Analysis).
Figure 1: Decision matrix for solvent selection based on the physicochemical properties of the amine salt.
Critical Technical Considerations
A. The "Hydrophobic Effect" & Micellization
Because this molecule has a C11 hydrophobic tail, it behaves similarly to a surfactant (e.g., dodecylamine HCl).
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Observation: In water, you may observe foaming or "oily streaks" before full dissolution. This is due to the formation of micelles.
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Mitigation: When preparing aqueous stock solutions, add the water slowly to the powder while vortexing to prevent the formation of a gelatinous "skin" on the surface of the solid.
B. Hygroscopicity
Amine hydrochlorides are notoriously hygroscopic.[2]
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Impact: Absorption of atmospheric water will lower the apparent melting point and alter solubility weights.
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Protocol: Always handle the solid in a desiccated environment or allow the container to equilibrate to room temperature before opening to prevent condensation.
C. pH Sensitivity (The "Switch")
The solubility profile is entirely dependent on the protonation state.
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pH < 9: Exists as the Hydrochloride Salt (Water soluble, Organic insoluble).
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pH > 10: Exists as the Free Amine (Water insoluble, Organic soluble).
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Application: To extract this compound from water, basify to pH 12 with NaOH, then extract into DCM or Ethyl Acetate. To crystallize, add HCl in Dioxane to the organic layer.
References
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Sigma-Aldrich. Product Specification: [3-(Aminomethyl)pentyl]cyclohexane. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for Amine Hydrochlorides. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
- Anderson, N. G.Practical Process Research & Development. Academic Press.
